1-(1-(Cyclohexylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione
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Overview
Description
1-(1-(Cyclohexylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is a complex organic compound that features both azetidine and pyrrolidine rings. These structures are notable for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure includes a cyclohexylsulfonyl group attached to the azetidine ring, which further enhances its chemical reactivity and potential biological activity.
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with their targets in various ways, often involving the formation of hydrogen bonds or hydrophobic interactions .
Biochemical Pathways
Again, without specific research, it’s hard to say which biochemical pathways this compound might affect. Pyrrolidine derivatives can be involved in a wide range of biochemical processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological system it interacts with. Pyrrolidine derivatives are generally well absorbed and distributed due to their lipophilic nature .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Some pyrrolidine derivatives have been found to have anticonvulsant activity .
Preparation Methods
The synthesis of 1-(1-(Cyclohexylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione involves multiple steps, typically starting with the preparation of the azetidine and pyrrolidine precursorsThe final step involves the formation of the pyrrolidine-2,5-dione structure through a series of condensation reactions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(1-(Cyclohexylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring, where nucleophiles can replace the sulfonyl group under appropriate conditions
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields .
Scientific Research Applications
1-(1-(Cyclohexylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: Research has shown potential therapeutic applications, including antimicrobial and anticancer activities, due to its ability to interact with specific enzymes and receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity
Comparison with Similar Compounds
1-(1-(Cyclohexylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Spiro-azetidin-2-one derivatives: These compounds share the azetidine ring but differ in their substituents, leading to different chemical and biological properties.
Pyrrolidine-2,5-dione derivatives: These compounds have similar core structures but may have different substituents, affecting their reactivity and applications
The uniqueness of this compound lies in its combination of the cyclohexylsulfonyl group with the azetidine and pyrrolidine rings, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(1-cyclohexylsulfonylazetidin-3-yl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c16-12-6-7-13(17)15(12)10-8-14(9-10)20(18,19)11-4-2-1-3-5-11/h10-11H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEOZNUVZIDJPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)N2CC(C2)N3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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